Colchicine-d6

Description

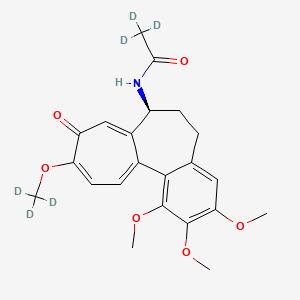

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-N-[(7S)-1,2,3-trimethoxy-9-oxo-10-(trideuteriomethoxy)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHMKGGTNLKSZ-BLYUGYDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Isotopic Purity Analysis of Colchicine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Colchicine-d6, a deuterated internal standard crucial for the accurate quantification of colchicine in various biological matrices. This document details the synthetic pathways, experimental protocols, and analytical methodologies required for the preparation and characterization of high-purity this compound.

Introduction

Colchicine, a naturally occurring alkaloid, is a widely used therapeutic agent for gout and other inflammatory conditions. Accurate monitoring of its pharmacokinetic and pharmacodynamic profiles is essential for optimizing therapeutic outcomes and minimizing toxicity. Stable isotope-labeled internal standards, such as this compound, are indispensable for precise quantification of colchicine using mass spectrometry-based bioanalytical methods. The incorporation of deuterium atoms results in a mass shift, allowing for clear differentiation between the analyte and the internal standard without significantly altering their physicochemical properties.

This guide outlines a plausible and commonly employed synthetic strategy for this compound and provides detailed protocols for its isotopic purity assessment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Synthesis of this compound

The synthesis of this compound (d-N-(S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide) typically involves a two-step process starting from the natural product colchicine. The strategy focuses on the introduction of two trideuteromethyl (-CD3) groups at the N-acetyl and a C-ring methoxy position.

A logical synthetic approach involves:

-

N-Deacetylation of Colchicine: The acetyl group of colchicine is removed to yield N-deacetylcolchicine.

-

N-Acetylation with Deuterated Acetic Anhydride: The resulting primary amine is then acylated using acetic anhydride-d6 to introduce the first trideuteromethyl group.

-

O-Demethylation: Selective demethylation of one of the methoxy groups, typically at the C-10 position on the tropolone ring, to yield a phenolic precursor.

-

O-Methylation with a Deuterated Methylating Agent: The phenol is then methylated using a deuterated methyl source, such as methyl iodide-d3, to install the second trideuteromethyl group.

Below is a diagrammatic representation of this synthetic pathway.

Figure 1: Synthetic Pathway for this compound.

Experimental Protocols

2.1.1. Step 1: N-Deacetylation of Colchicine

This procedure describes the acid-catalyzed hydrolysis of the acetamido group of colchicine.

-

Materials: Colchicine, Hydrochloric acid (2 M), Methanol, Sodium bicarbonate solution (saturated), Dichloromethane.

-

Procedure:

-

Dissolve colchicine in methanol in a round-bottom flask.

-

Add 2 M hydrochloric acid to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-deacetylcolchicine.

-

Purify the crude product by column chromatography on silica gel.

-

2.1.2. Step 2: N-Acetylation with Acetic Anhydride-d6

This step introduces the first trideuterated acetyl group.

-

Materials: N-deacetylcolchicine, Acetic anhydride-d6, Pyridine (or another suitable base), Dichloromethane.

-

Procedure:

-

Dissolve N-deacetylcolchicine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride-d6 to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Colchicine-d3 (N-acetyl-d3).

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

2.1.3. Step 3 & 4: O-Demethylation and O-Methylation-d3

These steps introduce the second deuterated methyl group at the C-10 position.

-

Materials: Colchicine-d3 (N-acetyl-d3), Boron tribromide (BBr3) or other suitable demethylating agent, Methyl iodide-d3, Potassium carbonate (or another suitable base), Acetone or DMF, Dichloromethane.

-

Procedure (O-Demethylation):

-

Dissolve Colchicine-d3 in dry dichloromethane under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of BBr3 in dichloromethane.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction by carefully adding methanol.

-

Remove the solvent under reduced pressure and purify the resulting 10-O-demethyl-colchicine-d3 by chromatography.

-

-

Procedure (O-Methylation-d3):

-

Dissolve the purified 10-O-demethyl-colchicine-d3 in acetone or DMF.

-

Add potassium carbonate and methyl iodide-d3.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) overnight.

-

Monitor the reaction by TLC.

-

After completion, filter off the base and concentrate the filtrate.

-

Purify the crude this compound by column chromatography to obtain the final product.

-

Synthesis Data Summary

| Step | Reactant | Product | Typical Yield (%) | Purity (%) |

| 1 | Colchicine | N-Deacetylcolchicine | 70-85 | >95 |

| 2 | N-Deacetylcolchicine | Colchicine-d3 (N-acetyl-d3) | 80-90 | >98 |

| 3 & 4 | Colchicine-d3 | This compound | 60-75 | >99 |

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical to ensure its suitability as an internal standard. The primary analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific method for determining the isotopic distribution and quantifying the levels of unlabeled and partially labeled species.

Figure 2: LC-MS/MS Workflow for Isotopic Purity Analysis.

3.1.1. Experimental Protocol

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Colchicine (unlabeled): m/z 400.2 -> 358.2

-

Colchicine-d3: m/z 403.2 -> 361.2

-

This compound: m/z 406.2 -> 364.2

-

-

Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum sensitivity.

-

-

Data Analysis:

-

Acquire data for the this compound sample.

-

Integrate the peak areas for the MRM transitions of this compound and any detected unlabeled or partially deuterated species.

-

Calculate the isotopic purity as the percentage of the peak area of the fully deuterated species relative to the sum of the peak areas of all isotopic species.

-

3.1.2. LC-MS/MS Data Summary

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Isotopic Distribution (%) |

| Colchicine (d0) | 400.2 | 358.2 | < 0.1 |

| Colchicine-d3 | 403.2 | 361.2 | < 1.0 |

| This compound | 406.2 | 364.2 | > 98.0 |

Quantitative NMR (qNMR) Analysis

qNMR is a powerful primary analytical method for determining the purity and isotopic enrichment of compounds without the need for an identical reference standard.

Figure 3: qNMR Workflow for Isotopic Purity Analysis.

3.2.1. Experimental Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Accurately weigh a known amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a proton signal in a clear region of the spectrum.

-

Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

-

-

NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (typically 5-7 times the longest T1 relaxation time of the protons of interest).

-

Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the 1H NMR spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signals corresponding to the residual protons on the deuterated methyl groups of this compound and a known signal from the internal standard.

-

Calculate the chemical purity using the integral values, the number of protons for each signal, the molar masses, and the weights of the sample and the internal standard.

-

Determine the isotopic enrichment by comparing the integrals of the residual proton signals at the deuterated positions to the integrals of non-deuterated protons in the molecule.

-

3.2.2. qNMR Data Summary

| Parameter | Typical Value |

| Chemical Purity | > 99% |

| Isotopic Enrichment (at N-acetyl) | > 98% |

| Isotopic Enrichment (at C10-methoxy) | > 98% |

| Overall Isotopic Purity | > 98% |

Conclusion

The synthesis and rigorous analysis of this compound are essential for its use as a reliable internal standard in bioanalytical applications. The synthetic route outlined in this guide, involving N-deacetylation, deuterated N-acetylation, O-demethylation, and deuterated O-methylation, provides a viable pathway to high-purity this compound. Subsequent analysis by LC-MS/MS and qNMR confirms the chemical and isotopic purity, ensuring the accuracy and precision of quantitative studies of colchicine. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and clinical chemistry.

A Technical Guide to the Stability and Storage of Colchicine-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Colchicine-d6. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. This guide includes a summary of quantitative stability data, detailed experimental protocols for stability-indicating analytical methods, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a deuterated analog of colchicine, a naturally occurring alkaloid widely used in the treatment of gout and other inflammatory conditions. Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin.[1] This disruption of the cytoskeleton interferes with various cellular processes, including mitosis, and inflammatory pathways such as neutrophil adhesion and recruitment, and inflammasome activation.[1] this compound is frequently utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of colchicine in biological matrices. Given its critical role in research and development, understanding the stability and optimal storage conditions of this compound is paramount to ensure the accuracy and reproducibility of experimental results.

Recommended Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound. The following table summarizes the recommended storage conditions and observed long-term stability.

| Parameter | Recommendation | Stability Period |

| Temperature | -20°C | ≥ 4 years |

| Light | Protect from light | Not specified |

| Form | Solid | Not specified |

Table 1: Recommended Storage Conditions and Long-Term Stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific quantitative forced degradation data for this compound is limited, studies on its non-deuterated counterpart, colchicine, provide valuable insights into its degradation profile. The chemical stability of this compound is expected to be comparable to that of colchicine.

The following table summarizes the results from forced degradation studies on colchicine under various stress conditions.

| Stress Condition | Reagents and Duration | Temperature | Observed Degradation |

| Acid Hydrolysis | 0.5 N HCl, 2 hours | 60°C | 9.14% |

| Alkaline Hydrolysis | 0.5 N NaOH, 2 hours | 60°C | 11.41% |

| Oxidative | 3% H₂O₂, 2 hours | Room Temperature | Stable |

| Thermal | - | 80°C, 1 hour | Stable |

| Photolytic | UV light | Not specified | Stable |

Table 2: Summary of Forced Degradation Studies on Colchicine.[2][3]

These studies indicate that colchicine is most susceptible to degradation under alkaline and, to a lesser extent, acidic conditions. It demonstrates good stability against oxidative, thermal, and photolytic stress.[2][3]

Experimental Protocols

Accurate assessment of this compound stability relies on validated, stability-indicating analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods suitable for this purpose.

Stability-Indicating HPLC-UV Method

This method is designed for the quantification of colchicine and the separation of its degradation products.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 column (100 x 3 mm, 2.6 µm).[3]

-

Mobile Phase: A mixture of acetonitrile and 5 mM ammonium formate buffer (pH 3.5) in a 40:60 (v/v) ratio.[3]

-

Flow Rate: 0.25 mL/min.[3]

-

Column Temperature: 40°C.[3]

-

Injection Volume: 20 µL.[3]

-

Detection Wavelength: 254 nm and 350 nm.[3]

-

Procedure:

-

Prepare standard solutions of this compound in the mobile phase.

-

Prepare samples from forced degradation studies, diluted with the mobile phase to an appropriate concentration.

-

Inject the samples and standards into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

-

LC-MS/MS Method for Quantification in Biological Matrices

This method is suitable for the sensitive quantification of this compound, often used as an internal standard, in plasma samples.

-

Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

-

Column: C18 column (e.g., Innoval C18, 125mm x 4.6mm, 5µ).

-

Mobile Phase: Gradient elution using 10mM Ammonium Acetate and Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Colchicine: 400.400 -> 358.300

-

This compound (ISTD): 406.400 -> 362.000

-

-

Sample Preparation (Solid Phase Extraction):

-

To 0.5 mL of plasma, add 50 µL of the internal standard (this compound) working solution.

-

Add 200 µL of 0.02% formic acid and vortex.

-

Load the sample onto a pre-conditioned Strata X 1cc/30mg solid-phase extraction cartridge.

-

Wash the cartridge with 1.0 mL of water.

-

Elute the analytes with 0.5 mL of the mobile phase.

-

Inject the eluate into the LC-MS/MS system.

-

Visualizations

The following diagrams illustrate the mechanism of action of colchicine and a typical workflow for a forced degradation study.

Caption: Mechanism of action of colchicine.

Caption: Forced degradation experimental workflow.

References

A Technical Guide to Colchicine-d6: Sourcing and Certificate of Analysis

For researchers, scientists, and drug development professionals utilizing Colchicine-d6, ensuring the quality and consistency of this stable isotope-labeled internal standard is paramount for accurate analytical and pharmacokinetic studies. This guide provides an in-depth overview of reputable suppliers and a detailed breakdown of a typical Certificate of Analysis (CoA) for this compound, complete with experimental protocols and workflow visualizations.

Reputable Suppliers of this compound

Several chemical suppliers specialize in providing high-purity stable isotope-labeled compounds for research purposes. The following companies are recognized suppliers of this compound:

-

LGC Standards: A prominent supplier of reference standards, they offer this compound for pharmaceutical analytical testing.[1]

-

Cayman Chemical: Provides this compound intended for use as an internal standard in quantification by GC- or LC-MS.[2][3]

-

Veeprho: A leading supplier of impurity reference standards, Veeprho offers immediately available this compound.[4]

-

Clearsynth: A manufacturer and exporter of this compound that provides a Certificate of Analysis with their product.[5]

-

Simson Pharma Limited: A supplier of a range of colchicine-related compounds and impurities.[6]

These suppliers typically provide the product for research use only and not for human or veterinary use.[2][7]

Understanding the Certificate of Analysis

A Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a specific batch of this compound. The following table summarizes the key quantitative data typically found on a CoA.

| Parameter | Typical Specification | Analytical Method |

| Chemical Identity | ||

| Chemical Name | (S)-N-(1,2,3-Trimethoxy-10-(methoxy-d3)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide-2,2,2-d3[7] | Conforms to structure |

| CAS Number | 1217651-73-4[1][3][4][5] | - |

| Molecular Formula | C22H19D6NO6[1][3][7] | - |

| Molecular Weight | 405.5 g/mol [3][7] | Mass Spectrometry |

| Purity | ||

| Chromatographic Purity | >95% (HPLC)[1] or >90%[7] | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥99% deuterated forms (d1-d6)[3] | Mass Spectrometry |

| Physical Properties | ||

| Appearance | Off-White to Light Yellow Solid | Visual Inspection |

| Solubility | Chloroform: Slightly Soluble, Methanol: Slightly Soluble[3] | Solubility Test |

| Storage and Handling | ||

| Long-term Storage | Store at 2-8 °C in a well-closed container[7] | - |

| Handling and Transit | 25-30 °C in a well-closed container[7] | - |

Experimental Protocols for Quality Control

The following are representative experimental protocols for key analyses performed on this compound to ensure its quality.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the chromatographic purity of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Mobile Phase: A gradient mixture of acetonitrile and water.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a standard solution of this compound in methanol.

-

Inject the solution into the HPLC system.

-

Run the gradient program to separate this compound from any impurities.

-

The purity is calculated by dividing the peak area of this compound by the total peak area of all components.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Objective: To confirm the molecular weight and determine the isotopic purity of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Procedure:

-

Infuse a dilute solution of this compound in a suitable solvent (e.g., methanol with 0.1% formic acid) into the mass spectrometer.

-

Acquire the mass spectrum over a relevant m/z range.

-

Confirm the presence of the expected molecular ion peak for this compound (m/z ~406.2).

-

Analyze the isotopic distribution to confirm the incorporation of six deuterium atoms and calculate the percentage of deuterated forms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

-

Procedure:

-

Dissolve a small amount of this compound in the deuterated solvent.

-

Acquire a 1H-NMR spectrum.

-

The spectrum should be consistent with the structure of this compound, showing the absence of signals corresponding to the deuterated positions.

-

Visualizing Workflows and Pathways

To better illustrate the processes involved in ensuring the quality of this compound and its mechanism of action, the following diagrams are provided.

References

- 1. This compound | CAS 1217651-73-4 | LGC Standards [lgcstandards.com]

- 2. This compound - Cayman Chemical [bioscience.co.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. veeprho.com [veeprho.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound | CAS No- 1217651-73-4 | Simson Pharma Limited [simsonpharma.com]

- 7. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to Colchicine-d6 for Microtubule Dynamics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a naturally occurring alkaloid isolated from the autumn crocus (Colchicum autumnale), has long been a cornerstone in microtubule research. Its potent ability to disrupt microtubule dynamics has made it an invaluable tool for studying the myriad cellular processes dependent on a functional cytoskeleton, including cell division, intracellular transport, and cell motility. Colchicine-d6, a deuterated analog of colchicine, offers researchers a powerful alternative with potential advantages in terms of metabolic stability and reduced toxicity, making it a subject of growing interest in both fundamental research and drug development.

This technical guide provides an in-depth exploration of this compound, focusing on its core applications in microtubule dynamics research. It details the compound's mechanism of action, presents quantitative data on its biological effects, and offers comprehensive experimental protocols for its use in the laboratory.

Core Concepts: Mechanism of Action

Colchicine exerts its biological effects primarily by binding to tubulin, the heterodimeric protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, which is crucial for their function.

Key aspects of the mechanism include:

-

Binding to Tubulin Dimers: Colchicine binds to a specific site on β-tubulin, forming a stable tubulin-colchicine complex. This binding site is located at the interface between the α- and β-tubulin subunits.

-

Inhibition of Polymerization: The tubulin-colchicine complex can then incorporate into the growing ends of microtubules. This incorporation "poisons" the microtubule end, sterically hindering the addition of subsequent tubulin dimers and effectively capping the microtubule.[1] This leads to a suppression of microtubule growth.

-

Induction of Depolymerization: At higher concentrations, colchicine promotes the depolymerization of existing microtubules. The loss of the stabilizing GTP cap and the inherent instability of the microtubule lattice lead to its disassembly.

-

Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to cell cycle arrest in the G2/M phase.[2][3] This antimitotic activity is a hallmark of colchicine's action.

-

Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress resulting from microtubule disruption ultimately trigger programmed cell death, or apoptosis.[4][5]

Advantages of Deuteration: The Case for this compound

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter the pharmacokinetic properties of a drug molecule. While direct comparative studies on the biological activity of this compound are limited, the general principles of deuteration and some specific research suggest potential benefits:

-

Increased Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down the rate of metabolic processes, particularly those involving cytochrome P450 enzymes.[6] A study on deuterated colchicine liposomes demonstrated reduced drug toxicity and an improved anti-tumor response, supporting the potential for a better therapeutic window.[6]

-

Reduced Production of Toxic Metabolites: By slowing metabolism, deuteration can reduce the formation of potentially toxic metabolites.

-

Internal Standard in Quantification: Due to its identical chemical properties but different mass, this compound is widely used as an internal standard for the accurate quantification of colchicine in biological samples using mass spectrometry.

Quantitative Data

The following tables summarize key quantitative data for colchicine, providing a baseline for researchers working with this compound. It is important to note that the potency of this compound is expected to be comparable to that of colchicine, although slight variations may exist due to the effects of deuteration.

Table 1: Inhibition of Tubulin Polymerization

| Compound | Assay System | IC50 | Reference |

| Colchicine | In vitro tubulin polymerization | ~1 µM | [7] |

| Colchicine | In vitro tubulin polymerization | 2.68 µM | [8] |

| Colchicine | In vitro tubulin polymerization | 10.6 µM | [9] |

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | Compound | IC50 / GI50 | Reference |

| MCF-7 (Breast) | Colchicine | 13 nM | [10] |

| SKOV-3 (Ovarian) | Colchicine | 37 nM | [11] |

| A549 (Lung) | Colchicine | > 2.0 µM | [9] |

| HeLa (Cervical) | Colchicine | 9.17 ± 0.60 nM | |

| HT-29 (Colon) | Colchicine | 1 µg/ml (early apoptosis) | [4][5] |

Experimental Protocols

The following are detailed protocols for key experiments in microtubule dynamics research using this compound. Researchers should optimize concentrations and incubation times based on their specific cell type and experimental goals.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules, typically monitored by an increase in turbidity.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a tubulin solution at a final concentration of 1-2 mg/mL in cold polymerization buffer containing 1 mM GTP. Keep on ice.

-

Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells of a pre-warmed 96-well plate.

-

Initiate polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the final plateau can be used to determine the inhibitory effect of this compound.

Immunofluorescence Microscopy of Microtubules

This protocol allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with the desired concentrations of this compound for the appropriate duration.

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the assessment of this compound-induced G2/M arrest.

Materials:

-

Cells in suspension

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Logical Relationships

This compound, by disrupting microtubule dynamics, triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.

This compound Experimental Workflow

References

- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]

- 5. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated colchicine liposomes based on oligomeric hyaluronic acid modification enhance anti-tumor effect and reduce systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Probing Cellular Mechanisms with Colchicine-d6: A Technical Guide for Exploratory Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for conducting exploratory studies in cell culture using Colchicine-d6. While primarily utilized as a stable isotope-labeled internal standard for the accurate quantification of colchicine in mass spectrometry-based analyses, its structural and functional similarity to colchicine allows for its use in proof-of-concept and mechanistic studies.[1][2] The insights gained from studies with colchicine are directly applicable to understanding the cellular effects of its deuterated analog.

Colchicine is a potent natural compound that disrupts microtubule polymerization, a fundamental process in cell division, motility, and intracellular transport.[3][4][5] This guide will delve into the experimental protocols, quantitative data from relevant cell-based assays, and the signaling pathways modulated by this class of compounds.

Core Mechanism of Action: Microtubule Disruption

Colchicine exerts its primary biological effect by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, leading to their disassembly.[3][4][5] This disruption of the microtubule network has profound consequences for cellular function, including:

-

Mitotic Arrest: Inhibition of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.[6][7][8]

-

Inhibition of Cell Migration: Disruption of the cytoskeletal dynamics necessary for cell movement.[3][6]

-

Modulation of Inflammatory Responses: Interference with neutrophil migration, phagocytosis, and inflammasome activation.[3][4][5]

-

Induction of Apoptosis: Triggering programmed cell death in various cancer cell lines.[1][9][10]

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from various studies investigating the effects of colchicine on different cell lines. These data provide a reference for expected outcomes in exploratory studies with this compound.

Table 1: Effects of Colchicine on Cell Viability

| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |

| MCF-7 (Breast Cancer) | MTT | 10 µg/ml | 24 h | ~23% reduction in viability | [7] |

| MCF-7 (Breast Cancer) | MTT | 100 µg/ml | 24 h | ~46% reduction in viability | [7] |

| AGS (Gastric Cancer) | MTT | 2, 5, 10 ng/ml | Not Specified | Dose-dependent inhibition | [10] |

| NCI-N87 (Gastric Cancer) | MTT | 2, 5, 10 ng/ml | Not Specified | Dose-dependent inhibition | [10] |

| HT-29 (Colon Cancer) | Cell Viability Assay | 1 µg/ml | Not Specified | Induction of early apoptosis | [9] |

Table 2: Effects of Colchicine on Cell Cycle Distribution

| Cell Line | Concentration | Incubation Time | Effect on G2/M Phase | Reference |

| MCF-7 (Breast Cancer) | 0.1 µg/ml | 24 h | 63.70 ± 2.50% of cell population | [7] |

| MCF-7 (Breast Cancer) | 10 µg/ml | 24 h | 73.20 ± 2.10% of cell population | [7] |

| MCF-7 (Breast Cancer) | 100 µg/ml | 24 h | 80.00 ± 2.20% of cell population | [7] |

| A549 (Lung Cancer) | 40 and 60 nM | Not Specified | ~80% of cells in G2/M phase | [8] |

| MDA-MB231 (Breast Cancer) | 60 nM | Not Specified | Mitotic arrest observed | [11] |

Table 3: Effects of Colchicine on Apoptosis

| Cell Line | Concentration | Key Observations | Reference |

| NCI-N87 (Gastric Cancer) | 2, 5, 10 ng/ml | Dose-dependent increase in apoptosis rate (from 3.54% to 76.6%) | [10] |

| HT-29 (Colon Cancer) | 1 µg/ml | Increased ROS production, loss of mitochondrial membrane potential, caspase-3 activation, increased BAX/Bcl-2 ratio | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound's effects in cell culture.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell proliferation and cytotoxicity.

Methodology:

-

Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5x10⁴ cells/ml (180 µl per well) and allow them to adhere overnight.[7]

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 10, 100 µg/ml) for a specified duration (e.g., 24 hours).[7] A vehicle control (e.g., DMSO) should be included.[7]

-

After the incubation period, wash the cells with phosphate-buffered saline (PBS).[7]

-

Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate at 37°C for 4 hours.[7]

-

Remove the MTT solution and add 150 µl of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm using a microplate reader.[7] Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis

Objective: To assess the effect of this compound on cell cycle progression.

Methodology:

-

Seed cells in a 24-well plate and allow them to attach.[8]

-

Treat the cells with different concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, and 60 nM) and incubate overnight at 37°C in a 5% CO₂ atmosphere.[8]

-

Harvest the cells by trypsinization and fix them in ice-cold 70% ethanol for at least 1 hour on ice.[8]

-

Wash the cells with PBS and resuspend them in a PBS solution containing 1 mg/mL RNase A and 1 µg/mL propidium iodide (PI).[8]

-

Incubate the cells for 30 minutes at 37°C.[8]

-

Analyze the cell cycle distribution using a flow cytometer.

Colony Formation Assay

Objective: To evaluate the long-term effect of this compound on the proliferative capacity of single cells.

Methodology:

-

Plate a low number of cells (e.g., 800 cells) in a 6-well plate containing 5 ml of complete medium.[10]

-

Treat the cells with various concentrations of this compound for 24 hours.[10]

-

Replace the medium with fresh medium (with or without this compound) every 3 days.[10]

-

After 12 days of incubation, remove the supernatant and fix the colonies with 5% paraformaldehyde at 4°C for 15 minutes.[10]

-

Stain the colonies with 0.5% Crystal Violet solution for 30 minutes.[10]

-

Wash the plates, air dry, and count the number of colonies manually or using an imaging system.[10]

Signaling Pathways and Experimental Workflows

The cellular effects of colchicine are mediated through complex signaling networks. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

Signaling Pathways

Caption: Signaling pathways affected by this compound.

Experimental Workflows

Caption: A logical workflow for exploratory cell culture studies.

Conclusion

This technical guide provides a framework for designing and executing exploratory in vitro studies with this compound. By leveraging the extensive knowledge base of its non-deuterated counterpart, researchers can effectively probe the cellular and molecular consequences of microtubule disruption. The provided protocols, quantitative data, and pathway diagrams serve as a valuable resource for scientists in academic and industrial settings, facilitating further research into the therapeutic potential of this class of compounds. Careful experimental design and data interpretation are crucial for advancing our understanding of the complex biological activities of this compound.

References

- 1. This compound | 1217651-73-4 | SYB65173 | Biosynth [biosynth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. What is the mechanism of Colchicine? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jag.journalagent.com [jag.journalagent.com]

- 8. mdpi.com [mdpi.com]

- 9. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of Colchicine-d6 in Advancing Early-Stage Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of early-stage drug discovery, the quest for precise and reliable analytical methods is paramount. The journey of a drug candidate from initial screening to preclinical studies hinges on the accurate quantification of the molecule in complex biological matrices. This is where stable isotope-labeled internal standards play a pivotal role. Colchicine-d6, a deuterated analog of colchicine, has emerged as an indispensable tool for researchers, particularly in bioanalytical assays supporting pharmacokinetic and metabolic studies. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed experimental protocols and quantitative data to empower scientists in their drug discovery endeavors.

Colchicine, a naturally occurring alkaloid, is a well-known mitotic inhibitor that functions by disrupting microtubule polymerization.[1][2] Its deuterated form, this compound, shares identical physicochemical properties with the parent drug but is distinguishable by its higher mass.[3] This characteristic makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte during chromatography and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[4][5]

Core Applications of this compound in Drug Discovery

The primary application of this compound in early-stage drug discovery is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of colchicine in various biological samples, including plasma, blood, and urine.[6][7] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis due to its ability to minimize analytical variability and improve data accuracy and precision.[4]

Key applications include:

-

Pharmacokinetic (PK) Studies: Accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is crucial. This compound enables the precise measurement of colchicine concentrations over time, allowing for the reliable calculation of key PK parameters.[8][9]

-

Metabolic Stability Assays: Understanding how a drug is metabolized is fundamental to predicting its in vivo behavior. While not directly used to measure metabolic stability itself, this compound is essential for the accurate quantification of the parent colchicine compound in in vitro metabolic systems, such as liver microsomes.

-

Bioequivalence Studies: In these studies, this compound is used to compare the bioavailability of different formulations of colchicine.

-

Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index like colchicine, monitoring plasma concentrations is important to ensure efficacy and avoid toxicity. This compound is a critical component of validated assays for TDM.[8]

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods that utilize this compound as an internal standard for the quantification of colchicine.

| Reference | Matrix | Linearity Range (ng/mL) | Extraction Method |

| Kovvasu et al. (2018)[10] | Human Plasma | 0.04 - 10.0 | Solid-Phase Extraction (SPE) |

| Meetei et al. (2016)[6] | Human Plasma | 0.04 - 7.56 | Liquid-Liquid Extraction (LLE) |

| Puram & Nithya (2021)[9] | Human Plasma | 0.075 - 10.091 | Solid-Phase Extraction (SPE) |

| Development and validation... (2022)[11] | Capsules | 15 - 35 (µg/mL) | N/A |

| Development, validation, and clinical application... (2022)[7] | Human Whole Blood | 0.5 - 200 | Liquid-Liquid Extraction (LLE) |

| Development, validation, and clinical application... (2022)[7] | Human Urine | 2 - 2000 | Liquid-Liquid Extraction (LLE) |

| Development and Validation of a Rapid and Simple UHPLC–MS/MS Method... (2023)[8] | Human Plasma | 0.05 - 100 | Protein Precipitation & Phospholipid Removal |

| Reference | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |

| Kovvasu et al. (2018)[10] | < 15% | < 15% | 85-115% | 95.9 - 98.5 |

| Meetei et al. (2016)[6] | Within 15% | Within 15% | Within ±15% | 57.11 (Colchicine), 55.39 (this compound) |

| Puram & Nithya (2021)[9] | 0.96 - 17.24 | 1.94 - 6.91 | 87.79 - 103.36 (Intra-day), 93.57 - 99.48 (Inter-day) | Not Reported |

| Development and validation... (2022)[11] | < 5% | < 5% | Within ±5% | Not Reported |

| Development, validation, and clinical application... (2022)[7] | Not Reported | Not Reported | In line with FDA/EMA guidelines | > 63.94 |

| Development and Validation of a Rapid and Simple UHPLC–MS/MS Method... (2023)[8] | < 11.9% | < 7.8% | 101.4 - 105.2 | Not Reported |

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This is a rapid and simple method for removing proteins from biological samples.

Methodology:

-

To a 50 µL aliquot of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard working solution of this compound (e.g., 5.0 ng/mL in water).[8]

-

Add 200 µL of acetonitrile to precipitate the proteins.[8]

-

Vortex the mixture for 30 seconds to 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a more selective sample preparation technique that can provide a cleaner extract than PPT.

Methodology:

-

To a 100 µL aliquot of a plasma, whole blood, or urine sample, add a known amount of this compound internal standard.[1]

-

Add 0.1 mL of 2 M KH2PO4 (pH 8.4).[1]

-

Add 3 mL of an organic extraction solvent mixture, such as n-hexane:dichloromethane:isopropanol (20:10:1, v/v/v).[1]

-

Vortex the mixture for 30 seconds and then shake for 10 minutes.[1]

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[1]

-

Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and can significantly reduce matrix effects.

Methodology:

-

Condition an SPE cartridge (e.g., a C18 cartridge) with 1.0 mL of methanol followed by 1.0 mL of water.[10]

-

To a 200 µL plasma sample, add the this compound internal standard.[10]

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of water to remove interfering substances.[10]

-

Elute the analyte and internal standard with 0.5 mL of the mobile phase.[10]

-

Collect the eluate and inject it into the LC-MS/MS system.

LC-MS/MS Analysis

Chromatographic Conditions (Example):

-

Column: C18 analytical column (e.g., 100 x 4.6 mm, 5 µm)[6]

-

Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate (pH 3.5) in an isocratic or gradient elution.[10]

-

Flow Rate: 0.5 mL/min[6]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C[6]

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Dwell Time: 200 ms[10]

Visualizations

Signaling Pathway of Colchicine's Mechanism of Action

Caption: Mechanism of action of colchicine, leading to mitotic arrest and anti-inflammatory effects.

Experimental Workflow for a Bioanalytical Assay Using this compound

Caption: A typical workflow for quantifying colchicine in biological samples using this compound.

Pharmacokinetic Study Design Employing this compound

Caption: Workflow of a pharmacokinetic study for colchicine, incorporating this compound.

Conclusion

This compound is a vital tool in the arsenal of drug discovery and development scientists. Its application as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for critical studies such as pharmacokinetics and bioequivalence. The detailed protocols and compiled quantitative data in this guide serve as a valuable resource for researchers aiming to develop and validate robust bioanalytical methods. By leveraging the precision afforded by this compound, the scientific community can continue to advance our understanding of drug behavior and accelerate the development of new and improved therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. mdpi.com [mdpi.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. ijcpa.in [ijcpa.in]

- 7. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. gerpac.eu [gerpac.eu]

Methodological & Application

Application Note: High-Throughput UPLC-MS/MS Assay for the Quantification of Colchicine-d6 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Colchicine-d6 in human plasma. The protocol employs a straightforward sample preparation technique and offers high throughput for pharmacokinetic and toxicokinetic studies. This method has been developed to provide researchers, scientists, and drug development professionals with a reliable tool for the determination of colchicine levels, utilizing its deuterated internal standard, this compound.

Introduction

Colchicine is a potent anti-inflammatory medication primarily used in the treatment of gout and Familial Mediterranean Fever.[1][2] Given its narrow therapeutic index, precise monitoring of its plasma concentrations is crucial in clinical and research settings. The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[3] This document provides a detailed protocol for the extraction and analysis of this compound in human plasma using UPLC-MS/MS.

Experimental

Materials and Reagents

-

Colchicine and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium formate

-

Human plasma (K3EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Strata-X) or liquid-liquid extraction solvents (e.g., n-hexane, dichloromethane, isopropanol)

Instrumentation

-

UPLC System: Waters Acquity UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000 or XEVO TQ-S)

-

Analytical Column: Waters Acquity UPLC BEH C8 (50 × 2.1 mm, 1.7 µm) or Purospher RP 18 (100×4.6 mm, 5μm)[4][5]

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is recommended for clean sample extracts.

-

Preparation of Stock and Working Solutions : Prepare 1 mg/mL stock solutions of Colchicine and this compound in methanol.[1][6] From these, prepare working solutions in a methanol:water (80:20, v/v) mixture.[1][6]

-

Sample Pre-treatment : To 0.5 mL of human plasma, add 50 µL of the this compound internal standard working solution and vortex.[1][6] Add 200 µL of 0.02% formic acid and vortex again.[1][6]

-

SPE Cartridge Conditioning : Condition Strata-X 1cc/30mg cartridges with 1 mL of methanol followed by 1 mL of 0.02% formic acid.[1][6]

-

Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 1 mL of water followed by 1 mL of 0.02% formic acid.[6]

-

Elution : Elute the analyte and internal standard with 0.150 mL of an elution solution (10mM Ammonium formate in Acetonitrile:Water 90:10).[6]

-

Final Sample : Transfer the eluate to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are critical for achieving the required sensitivity and selectivity.

Table 1: UPLC Parameters

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C8 (50 × 2.1 mm, 1.7 µm)[4] |

| Mobile Phase | Acetonitrile and 4.0 mM ammonium formate in water (90:10, v/v)[4] |

| Flow Rate | 0.300 mL/min[4] |

| Injection Volume | 30 µL[6] |

| Column Temperature | Ambient |

| Run Time | Approximately 3 minutes[5][7] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][6] |

| MRM Transition (Colchicine) | m/z 400.3 → 358.3[4] |

| MRM Transition (this compound) | m/z 406.3 → 362.3[4] |

| Ion Source Temperature | 500°C[6] |

| IonSpray Voltage | 5500 V[6] |

| Declustering Potential (DP) | 105 V[6] |

| Collision Energy (CE) | 30 V[6] |

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.[1][2] A summary of the performance characteristics is provided below.

Table 3: Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 0.010 - 10.0 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.9996[4] |

| Precision (%CV) | < 15%[5] |

| Accuracy (%Bias) | Within ±15%[5] |

| Recovery | 100.2% to 101.1%[4] |

| Matrix Effect | Precision of IS normalized matrix factor at LQC and HQC were 4.69% and 2.40% respectively.[6] |

Experimental Workflow Diagram

References

- 1. rjptonline.org [rjptonline.org]

- 2. Development and Validation of a Rapid and Simple UHPLC-MS/MS Method for the Determination of Colchicine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijcpa.in [ijcpa.in]

- 6. ir.vistas.ac.in [ir.vistas.ac.in]

- 7. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Colchicine Bioanalysis Using Colchicine-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative bioanalysis of colchicine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Colchicine-d6 as an internal standard. The information compiled is essential for drug metabolism and pharmacokinetic (DMPK) studies, therapeutic drug monitoring, and toxicology screening.

Introduction

Colchicine is a potent anti-inflammatory medication with a narrow therapeutic index, primarily used in the treatment of gout and Familial Mediterranean Fever. Accurate quantification of colchicine in biological matrices is crucial for clinical efficacy and safety monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1] This document outlines recommended concentrations for this compound, detailed experimental procedures, and relevant biological pathway information.

Quantitative Data Summary

The concentration of the internal standard is a critical parameter in developing a robust bioanalytical method. An appropriate concentration should provide a strong and reproducible signal without saturating the detector. Based on published methodologies, the following concentrations for this compound internal standard (IS) working solutions are recommended.

| Parameter | Concentration | Reference |

| IS Working Solution | 10 ng/mL | [2] |

| IS Spiking Solution | 25 ng/mL | [3] |

| IS Working Solution | 77 ng/mL | [4] |

The selection of the IS concentration should be optimized in conjunction with the calibration curve range for colchicine.

Table of Bioanalytical Method Parameters:

| Parameter | Range/Value | Reference(s) |

| Calibration Curve Range (Plasma) | 0.04 - 10.0 ng/mL | [5] |

| 0.05 - 100 ng/mL | [4] | |

| 0.075 - 10.091 ng/mL | [6][7] | |

| 0.5 - 200 ng/mL (whole blood) | ||

| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL | [5] |

| 0.05 ng/mL | [4] | |

| 0.075 ng/mL | [6][7] | |

| Sample Volume | 50 µL - 500 µL | [4][6] |

| Extraction Methods | Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | [3][5] |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Colchicine Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of colchicine reference standard in 1 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.[6]

-

Colchicine Working Solutions: Prepare a series of working solutions by serially diluting the colchicine stock solution with a 50:50 (v/v) methanol/water mixture to create calibration standards and quality control (QC) samples.[4]

-

This compound Internal Standard Working Solution: Prepare a working solution of this compound by diluting the stock solution with methanol or a methanol/water mixture to a final concentration within the range of 10-77 ng/mL.[2][3][4] All solutions should be stored at -20°C or below.[2]

Sample Preparation

-

To 200 µL of plasma sample, add a specified volume of the this compound internal standard working solution.[5]

-

Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 0.5 mL of the mobile phase.

-

The eluate is then ready for injection into the LC-MS/MS system.[5]

-

To 300 µL of plasma sample, add 50 µL of the this compound internal standard solution (e.g., 25 ng/mL).[3]

-

Add a suitable extraction solvent mixture, such as n-Hexane: Dichloromethane: Isopropyl Alcohol (60:30:10, v/v/v).[3]

-

Vortex the mixture for an appropriate time (e.g., 10 minutes) to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[2]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be adapted for specific instrumentation.

| Parameter | Condition | Reference(s) |

| LC Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5µm) | [3] |

| Mobile Phase | A: 10 mM Ammonium Acetate or Formate | [5][6] |

| B: Acetonitrile or Methanol | [5][6] | |

| Flow Rate | 0.5 - 1.0 mL/min | [3][6] |

| Injection Volume | 5 - 20 µL | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |

| MRM Transitions | Colchicine: m/z 400.4 -> 358.3 | [6] |

| This compound: m/z 406.4 -> 362.0 | [6] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of colchicine in plasma samples.

Caption: Bioanalytical workflow for colchicine quantification.

Colchicine Signaling Pathway

Colchicine exerts its anti-inflammatory effects primarily by inhibiting microtubule polymerization. This disruption of the cytoskeleton interferes with several downstream inflammatory pathways.

Caption: Colchicine's mechanism of action via microtubule disruption.

References

- 1. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]

- 2. ijcpa.in [ijcpa.in]

- 3. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. rjptonline.org [rjptonline.org]

- 6. rjptonline.org [rjptonline.org]

- 7. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Colchicine in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of Colchicine from human plasma using a liquid-liquid extraction (LLE) method with Colchicine-d6 as an internal standard (IS), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Colchicine is a potent anti-inflammatory medication primarily used for the treatment of gout and familial Mediterranean fever.[1] Given its narrow therapeutic index and potential for toxicity, accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust LLE-based LC-MS/MS method for the reliable quantification of Colchicine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[2]

Principle of the Method

The method involves the isolation of Colchicine and the internal standard (this compound) from a plasma matrix using a liquid-liquid extraction procedure. The organic extract is then evaporated and reconstituted before being injected into an LC-MS/MS system. Quantification is achieved by using multiple reaction monitoring (MRM) in positive ion mode.

Mechanism of Action

Colchicine's primary mechanism of action involves binding to tubulin, the protein subunit of microtubules.[3] This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton.[3][4] The disruption of microtubule formation inhibits various cellular processes, including neutrophil migration to inflammatory sites, which is key to its anti-inflammatory effects in conditions like gout.[3][5]

Caption: Colchicine's mechanism of action.

Experimental Protocol

This protocol is based on established methods for Colchicine quantification.[6][7]

Materials and Reagents

-

Colchicine reference standard (>98% purity)

-

This compound internal standard (IS)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ethyl Acetate (ACS grade or higher)

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Deionized Water (18.2 MΩ·cm)

-

Human Plasma (K2-EDTA)

Equipment

-

Liquid Chromatograph (U)HPLC system

-

Tandem Mass Spectrometer with Electrospray Ionization (ESI) source

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Evaporation system (e.g., nitrogen evaporator)

-

Calibrated pipettes

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Colchicine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Colchicine stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve points.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 10 ng/mL.

Sample Preparation Workflow

Caption: Liquid-Liquid Extraction Workflow.

LC-MS/MS Conditions

The following tables summarize the instrumental conditions for analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 10% B to 90% B over 2.0 min, hold 1.0 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| MRM Transition | Colchicine: 400.3 → 358.3[2][8][9] |

| This compound: 406.3 → 362.2[2][8] | |

| Dwell Time | 200 ms[2] |

| Collision Energy | Optimized for specific instrument |

| Source Temp. | 110°C[8] |

| Desolvation Temp. | 380°C[8] |

Method Performance & Data

The method was validated according to regulatory guidelines.[10]

Table 3: Method Validation Summary

| Parameter | Result |

|---|---|

| Linearity Range | 0.05 - 100 ng/mL[1][7] |

| Correlation Coeff. (r²) | > 0.99[6] |

| LLOQ | 0.05 ng/mL[11] |

| Mean Extraction Recovery | > 95%[2][6] |

| Intra- & Inter-day Precision | < 15% CV[6] |

| Intra- & Inter-day Accuracy | 85-115%[11] |

| Matrix Effect | IS-normalized matrix factor ~1.0[2] |

Conclusion

The described liquid-liquid extraction LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Colchicine in human plasma. The use of this compound as an internal standard ensures accurate results, making this protocol highly suitable for pharmacokinetic, bioequivalence, or clinical research applications. The simple extraction procedure and rapid chromatographic runtime allow for high-throughput sample analysis.

References

- 1. Development and Validation of a Rapid and Simple UHPLC-MS/MS Method for the Determination of Colchicine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. What is the mechanism of Colchicine? [synapse.patsnap.com]

- 4. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colchicine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ir.vistas.ac.in [ir.vistas.ac.in]

- 10. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. maejournal.com [maejournal.com]

Application Notes and Protocols for Colchicine-d6 Sample Preparation in Urine

These application notes provide detailed protocols for the extraction and preparation of Colchicine-d6 from urine samples, intended for researchers, scientists, and drug development professionals. The following methods are designed to ensure high recovery and sample purity for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Colchicine is a toxic alkaloid used in the treatment of gout and other inflammatory conditions.[1] Monitoring its levels in biological matrices such as urine is crucial for both therapeutic drug monitoring and in toxicological investigations.[1] this compound, a deuterated analog, is commonly used as an internal standard (IS) in quantitative analyses to improve accuracy and precision by correcting for matrix effects and variations during sample processing.[2][3] This document outlines three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.

Quantitative Data Summary

The selection of a sample preparation method can significantly impact recovery, sensitivity, and throughput. The following table summarizes key quantitative parameters for different extraction methods applied to colchicine analysis in urine.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | In-syringe Dispersive Solid-Phase Extraction (DSPE) | Direct Dilution |

| Analyte | Colchicine / this compound | Colchicine / this compound | Colchicine | Colchicine |

| Linearity Range (ng/mL) | 2 - 2000[2] | 0.075 - 10.091 (plasma) | 0.2 - 100[1] | Not specified |

| Limit of Quantification (LOQ) (ng/mL) | 2[4] | 0.075 (plasma) | 0.2[1] | 4[4] |

| Extraction Recovery (%) | > 63.94[2] | 36.996 (plasma)[5] | 93.9 - 94.8[1] | 89.5 - 104.0[6] |

| Internal Standard | This compound[2] | This compound[5] | Scopolamine[1] | Codeine[6] |

| Instrumentation | UPLC-MS/MS[2] | LC-MS/MS[5] | LC-MS/MS[1] | HPLC-UV[6] |

Experimental Protocols

Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated UPLC-MS/MS method for colchicine determination in human urine.[2]

Materials:

-

Urine sample

-

This compound internal standard solution

-

Saturated borax solution

-

Ethyl acetate

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Pipette 500 µL of urine sample into a clean centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add saturated borax solution to adjust the pH.[2]

-

Add 2 mL of ethyl acetate.[2]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile and water with 0.01% formic acid).[2]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

This protocol is a general procedure based on methods for drug extraction from plasma, which can be adapted for urine.[3][5]

Materials:

-

Urine sample

-

This compound internal standard solution

-

0.02% Formic Acid[5]

-

SPE cartridges (e.g., Strata-X, 30mg/1mL)[5]

-

Methanol (for conditioning)

-

Water (for washing)

-

Elution solution (e.g., 10mM Ammonium formate: Acetonitrile; 10:90)[5]

-

Vortex mixer

-

Centrifuge (optional, for sample clarification)

-

SPE manifold

-

Evaporation system

-

Reconstitution solution

Procedure:

-

Pre-treat the urine sample: Centrifuge at 14000 rpm for 10 minutes to remove particulates.

-

To 0.5 mL of the clarified urine sample, add 50 µL of the this compound internal standard working solution and vortex.[5]

-

Add 200 µL of 0.02% formic acid and vortex.[5]

-

Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of 0.02% formic acid. Do not allow the cartridge to dry.[5]

-

Load the sample: Load the pre-treated sample onto the conditioned cartridge.[5]

-